molecular formula C17H15NO4 B595534 Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate CAS No. 139122-16-0

Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate

Katalognummer: B595534
CAS-Nummer: 139122-16-0
Molekulargewicht: 297.30 g/mol
InChI-Schlüssel: BBTWEYHOWDYJLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is an organic compound with the molecular formula C17H15NO4 It is known for its unique structural features, which include a benzene ring, an ethanol group, a nitroethenyl group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate typically involves the reaction of benzeneethanol with 2-nitroethenyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneethanol: Lacks the nitroethenyl and benzoate groups, making it less reactive.

    2-Nitroethenyl Benzoate: Does not contain the benzeneethanol moiety, affecting its overall reactivity and applications.

    Benzyl Benzoate: Similar ester structure but lacks the nitroethenyl group.

Uniqueness

Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is unique due to the presence of both the nitroethenyl and benzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds .

Eigenschaften

CAS-Nummer

139122-16-0

Molekularformel

C17H15NO4

Molekulargewicht

297.30 g/mol

IUPAC-Name

2-[2-(2-nitroethenyl)phenyl]ethyl benzoate

InChI

InChI=1S/C17H15NO4/c19-17(16-8-2-1-3-9-16)22-13-11-15-7-5-4-6-14(15)10-12-18(20)21/h1-10,12H,11,13H2

InChI-Schlüssel

BBTWEYHOWDYJLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-]

Synonyme

Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.